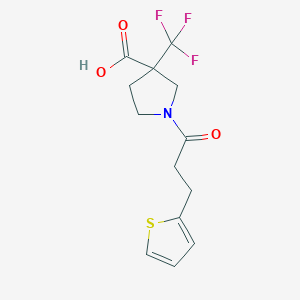
1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as TPPT, is a novel small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. TPPT belongs to the class of pyrrolidine carboxylic acids and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves the inhibition of DPP-4 activity. DPP-4 is an enzyme that breaks down incretin hormones, which stimulate insulin secretion. By inhibiting DPP-4, 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can increase the levels of these hormones, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can reduce inflammation and oxidative stress, which are implicated in a range of diseases, including cardiovascular disease and cancer. 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is its specificity for DPP-4, which reduces the risk of off-target effects. However, 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a relatively low potency, which may limit its effectiveness in vivo. Additionally, the synthesis of 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of more potent analogs of 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid that can be used in vivo. Another area of interest is the investigation of the neuroprotective effects of 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid and its potential applications in the treatment of neurodegenerative diseases. Finally, the potential use of 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in combination with other drugs for the treatment of type 2 diabetes and other diseases should be explored.
Métodos De Síntesis
The synthesis of 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves a multi-step process that starts with the reaction of 2-bromo-1-phenylethanone with thiophene-2-carboxylic acid to form 1-(3-thiophen-2-ylpropanoyl)-2-phenylethanone. The resulting compound is then reacted with trifluoromethylpyrrolidine-3-carboxylic acid to form 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. The overall yield of the synthesis process is approximately 20%.
Aplicaciones Científicas De Investigación
1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to have potential applications in drug discovery and development due to its ability to modulate specific biological targets. Studies have shown that 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition can lead to increased insulin secretion and improved glucose tolerance, making 1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
1-(3-thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3S/c14-13(15,16)12(11(19)20)5-6-17(8-12)10(18)4-3-9-2-1-7-21-9/h1-2,7H,3-6,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQIOBHESJTGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Thiophen-2-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
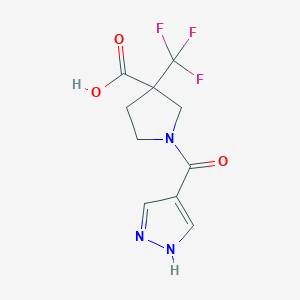
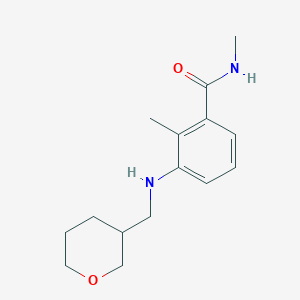
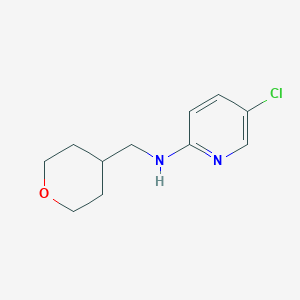
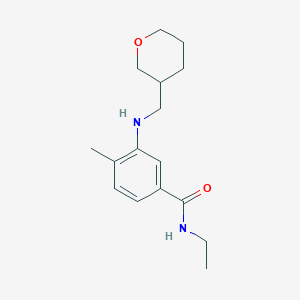
![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)

